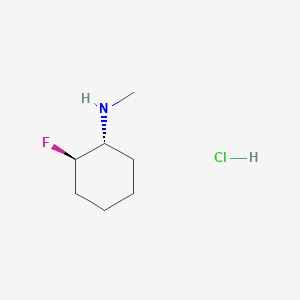

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications

Methylation of Amines :

- The compound is involved in the facile cleavage of Si−C bonds during the sol-gel hydrolysis of aminomethyltrialkoxysilanes, offering a new method for the methylation of primary amines (Adima et al., 2004).

Amination Reactions :

- It has been used in the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane, a process involving trichloramine and aluminum chloride, demonstrating its role in direct amination of t-alkanes (Kovavic & Chaudhary, 1967).

Use as Asymmetric Ligands and Organocatalysts :

- N,N′-Dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, similar in structure, have been synthesized and applied as organocatalysts and chiral ligands in various chemical syntheses (Tsygankov et al., 2016).

In Photochemistry :

- This compound plays a role in the photochemical properties of amino-linked bichromophoric anthracenes, contributing to understanding cyclomerization and cycloreversion processes in certain organic compounds (Mori & Maeda, 1997).

In Synthesis of Chiral Amines :

- The compound is utilized in the asymmetric synthesis of 3,4-diaminocyclohexanol and related structures, showcasing its relevance in the creation of optically pure compounds (Savoia, Grilli, & Gualandi, 2010).

Anti-Influenza Virus Activity :

- Although slightly outside the scope, it's noteworthy that tricyclic compounds with a unique amine moiety similar to this compound have shown potent anti-influenza A virus activity (Oka et al., 2001).

Safety And Hazards

properties

IUPAC Name |

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIKVJLMYZYLCI-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3015727.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B3015739.png)

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)